2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine

Lipophilicity Drug design Physicochemical profiling

2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine (free base CAS 953883-66-4; dihydrochloride salt CAS 1181458-14-9) is a synthetic small-molecule building block belonging to the N-aryl imidazole ethanamine class. The compound incorporates a primary amine tethered via a single methylene carbon to a 1H-imidazole ring, with a meta-trifluoromethyl substituent on the pendant phenyl group (molecular formula C₁₂H₁₂F₃N₃, exact mass 255.09800).

Molecular Formula C12H12F3N3
Molecular Weight 255.24 g/mol
Cat. No. B12220927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
Molecular FormulaC12H12F3N3
Molecular Weight255.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(CN2C=CN=C2)N
InChIInChI=1S/C12H12F3N3/c13-12(14,15)10-3-1-2-9(6-10)11(16)7-18-5-4-17-8-18/h1-6,8,11H,7,16H2
InChIKeyRWIKDCPUOUODDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine: Physicochemical Identity, Salt-Form Options, and Core Scaffold Classification for Procurement Decisions


2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine (free base CAS 953883-66-4; dihydrochloride salt CAS 1181458-14-9) is a synthetic small-molecule building block belonging to the N-aryl imidazole ethanamine class [1]. The compound incorporates a primary amine tethered via a single methylene carbon to a 1H-imidazole ring, with a meta-trifluoromethyl substituent on the pendant phenyl group (molecular formula C₁₂H₁₂F₃N₃, exact mass 255.09800) . The scaffold is structurally related to the 1-phenethylimidazole series described in the antimicrobial patent literature, where trifluoromethyl substitution on the phenyl ring is explicitly claimed for antifungal and antibacterial utility [2]. The compound is commercially supplied as both the free base and the dihydrochloride salt; the latter (MW 328.16 g/mol, purity ≥95%, CLogP 1.611) is the predominant research-grade form distributed by Enamine (EN300-44998) and Santa Cruz Biotechnology (sc-339421) .

Why 2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine Cannot Be Replaced by Unsubstituted, Regioisomeric, or Non-CF₃ Congeners


Attempts to substitute this compound with the unsubstituted phenyl analog (CAS 24169-72-0), the para-CF₃ regioisomer (CAS 100385-43-1), the ortho-CF₃ regioisomer, or the simplest imidazole-ethanamine building block (CAS 5739-10-6) introduce quantifiable changes across multiple property dimensions that directly affect experimental reproducibility. The meta-CF₃ substitution increases the free-base LogP to approximately 3.30, compared with a significantly lower value for the unsubstituted analog . This lipophilicity shift alters membrane permeability, protein binding, and assay partitioning behavior. The dihydrochloride salt form provides a CLogP of 1.611 and enhanced aqueous solubility relative to the free base, a critical handling parameter for biochemical assay preparation . Furthermore, the regioisomeric position of the CF₃ group (meta vs. ortho vs. para) alters the electronic environment of the phenyl ring and the conformational landscape of the ethanamine side chain, as structurally documented for N-aryl imidazole platforms [1]. These differences mean that SAR studies, scaffold-hopping campaigns, and analytical method transfers cannot reliably interchange these analogs without re-validation.

2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine: Quantitative Differentiation Evidence for Scientific Procurement


Lipophilicity (LogP) Differentiates the meta-CF₃ Free Base from the Unsubstituted Phenyl Analog

The free base form of 2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine (CAS 953883-66-4) exhibits a computed LogP of 3.30, as reported by ChemSrc . In contrast, the unsubstituted phenyl analog 2-(1H-imidazol-1-yl)-1-phenylethanamine (CAS 24169-72-0) has a markedly lower estimated LogP (consistent with its lower density of 1.13±0.1 g/cm³ vs. 1.30±0.1 g/cm³ for the target compound, and a higher predicted boiling point of 389.8±35.0 °C vs. 372.0±42.0 °C), indicating substantially reduced lipophilicity in the absence of the CF₃ group . The meta-trifluoromethyl substituent thus increases LogP by approximately 1.5–2.0 log units over the parent scaffold, a difference that translates to a roughly 30- to 100-fold increase in octanol–water partition coefficient.

Lipophilicity Drug design Physicochemical profiling

Dihydrochloride Salt vs. Free Base: Aqueous Solubility Advantage Quantified by CLogP Shift

The dihydrochloride salt (CAS 1181458-14-9, EN300-44998) is characterized by a CLogP of 1.611, as reported in the Enamine product specification . This represents a reduction of approximately 1.69 log units relative to the free base LogP of 3.30 . This CLogP shift reflects the markedly increased aqueous solubility conferred by the bis-hydrochloride salt form. The CymitQuimica technical description explicitly states that the hydrochloride salt 'is typically more soluble in water compared to its free base form, facilitating its use in various applications, including pharmaceuticals' . The free base (CAS 953883-66-4) lacks this solubility advantage and may require organic co-solvents (e.g., DMSO) for dissolution in aqueous assay media.

Salt selection Aqueous solubility Biochemical assay preparation

Regioisomeric Differentiation: meta-CF₃ Substitution Alters Structural and Electronic Properties Relative to ortho- and para-CF₃ Isomers

The compound's meta-trifluoromethyl substitution on the phenyl ring distinguishes it from the corresponding ortho-CF₃ (CAS not assigned for free base; ChemicalBook reference exists) and para-CF₃ (CAS 100385-43-1) regioisomers . A systematic structural investigation of N-aryl imidazole platforms by Adam et al. (2018) demonstrated that the substitution position (ortho, meta, or para) significantly influences molecular conformation, as evidenced by NMR spectroscopy, X-ray crystallography, and quantum chemical calculations [1]. The meta-CF₃ group exerts an electron-withdrawing inductive effect (−I) without the resonance delocalization possible in the ortho and para positions, resulting in a distinct electronic profile at the amine-bearing chiral center. The PSA for the target compound is 43.84 Ų, and the exact mass is 255.09800 .

Regioisomerism Structure-activity relationship N-aryl imidazole

Class-Level Antimicrobial Scaffold Potential: 1-Phenethylimidazole Derivatives with CF₃ Substitution Are Claimed in Patent Literature

US Patent 4,315,023 ('1-Phenethylimidazole Derivatives') explicitly claims compounds of the 1-phenethylimidazole class wherein the phenyl ring may bear a trifluoromethyl substituent (with the proviso that only one of R³/R⁴ may be CF₃), and their antimicrobial acid addition salts as antifungal and antibacterial agents [1]. The target compound, 2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine, falls within the structural scope of this patent's generic formula. This class-level patent protection and demonstrated antimicrobial utility provides a validated starting point for derivatization. In contrast, the simpler 2-(1H-imidazol-1-yl)ethanamine (CAS 5739-10-6), lacking the substituted phenyl ring, is not covered by this antimicrobial claim and serves primarily as a basic aliphatic amine building block without the same biological annotation .

Antifungal Antibacterial 1-Phenethylimidazole

Purity and Supply Chain Reproducibility: Commercial Dihydrochloride Salt from Multiple Vetted Vendors at ≥95% Purity

The dihydrochloride salt (CAS 1181458-14-9) is available as a catalog research chemical from multiple reputable suppliers with consistent purity specifications. Enamine (EN300-44998) supplies the compound at 95% purity with a CLogP of 1.611 and storage at room temperature . Santa Cruz Biotechnology offers the identical compound (sc-339421) in 250 mg and 1 g quantities at research-grade purity . Fujifilm Wako Pure Chemical Corporation also distributes EN300-44998 under their reagent catalog . By contrast, the free base (CAS 953883-66-4) is primarily listed through AKSci and ChemSrc with fewer large-scale commercial distributors, and its purity specifications may vary across suppliers . The ortho-CF₃ and para-CF₃ regioisomers are listed in chemical databases but have narrower commercial availability.

Chemical procurement Purity specification Supply chain

Recommended Application Scenarios for 2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine Based on Verified Differentiation Evidence


Antifungal or Antibacterial SAR Campaigns Using the 1-Phenethylimidazole Scaffold

Research groups pursuing structure-activity relationship studies on antifungal or antibacterial imidazole derivatives should select this compound as a key intermediate. The meta-CF₃-substituted 1-phenethylimidazole scaffold falls within the patent-claimed antimicrobial class (US 4,315,023) [1]. The primary amine handle at the ethanamine position enables facile derivatization (amide coupling, reductive amination, sulfonamide formation) to generate diverse analog libraries for MIC determination against fungal and bacterial panels. The dihydrochloride salt form (CAS 1181458-14-9) should be specified for procurement to ensure aqueous compatibility during biological assay preparation .

Physicochemical Property Benchmarking of CF₃-Substituted N-Aryl Imidazole Building Blocks

This compound serves as a well-characterized reference point for computational and experimental physicochemical profiling of CF₃-substituted N-aryl imidazoles. With documented LogP (3.30 free base), CLogP (1.611 dihydrochloride), density (1.30 g/cm³), boiling point (372.0 °C), and PSA (43.84 Ų), it provides a quantitative baseline against which novel analogs can be compared . The meta-substitution pattern further serves as a defined electronic reference (pure inductive −I effect) for SAR studies exploring substituent electronic effects on target binding or ADME properties.

Regioisomeric Selectivity Profiling in N-Aryl Imidazole Target Engagement Studies

The availability of all three CF₃ regioisomers (ortho, meta, para) enables systematic investigation of how the CF₃ position modulates target binding. The meta-CF₃ compound provides a conformational and electronic profile distinct from the ortho isomer (steric proximity to the ethanamine chiral center) and the para isomer (resonance conjugation with the imidazole-phenyl system), as structurally documented for N-aryl imidazole platforms [2]. Researchers should procure all three isomers for comparative dose-response profiling rather than relying on a single isomer to represent the series.

Medicinal Chemistry Derivatization Requiring a Fluorinated, Lipophilic Primary Amine Building Block

For medicinal chemistry programs requiring a fluorinated primary amine building block with enhanced membrane permeability, the free base form (CAS 953883-66-4, LogP 3.30) offers a significant lipophilicity advantage over the non-fluorinated parent scaffold . The primary amine can be elaborated into amides, ureas, sulfonamides, or secondary/tertiary amines, while the imidazole ring provides a metal-coordinating or hydrogen-bonding pharmacophoric element. The meta-CF₃ group simultaneously increases metabolic stability (via reduced oxidative metabolism at the phenyl ring) relative to non-fluorinated analogs, though direct metabolic stability data for this specific compound remain to be published.

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